4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1221688-88-5
VCID: VC2986984
InChI: InChI=1S/C12H15ClN4O/c1-2-16-4-3-9-10(16)14-12(13)15-11(9)17-5-7-18-8-6-17/h3-4H,2,5-8H2,1H3
SMILES: CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73 g/mol

4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

CAS No.: 1221688-88-5

Cat. No.: VC2986984

Molecular Formula: C12H15ClN4O

Molecular Weight: 266.73 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine - 1221688-88-5

Specification

CAS No. 1221688-88-5
Molecular Formula C12H15ClN4O
Molecular Weight 266.73 g/mol
IUPAC Name 4-(2-chloro-7-ethylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Standard InChI InChI=1S/C12H15ClN4O/c1-2-16-4-3-9-10(16)14-12(13)15-11(9)17-5-7-18-8-6-17/h3-4H,2,5-8H2,1H3
Standard InChI Key IHNJNKBWFPYTQH-UHFFFAOYSA-N
SMILES CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl
Canonical SMILES CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl

Introduction

4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound that combines a pyrrolopyrimidine core with a morpholine moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility. The compound's structure includes a pyrrolopyrimidine ring system, which is known for its presence in various biologically active molecules, and a morpholine ring, which is often used in drug design to enhance solubility and bioavailability.

Synthesis and Preparation

The synthesis of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine typically involves several steps, starting from simpler pyrrolopyrimidine derivatives. The process may involve:

  • Pyrrolopyrimidine Core Synthesis: This can be achieved through various methods, including the use of ethyl 2-cyanoacetate and formamidine to form the pyrimidine ring, followed by cyclization to create the pyrrolopyrimidine structure .

  • Introduction of the Morpholine Moiety: This step involves attaching a morpholine group to the pyrrolopyrimidine core. This can be done through nucleophilic substitution reactions, where the morpholine acts as a nucleophile.

Research Findings and Applications

Research on pyrrolopyrimidine derivatives often focuses on their potential as pharmaceutical intermediates. Compounds like 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine could be explored for their biological activities, such as enzyme inhibition or receptor modulation, due to the versatility of the pyrrolopyrimidine scaffold.

Future Directions

Future studies should aim to explore the specific biological activities of this compound, including its potential as a therapeutic agent. Additionally, optimizing synthetic routes to improve yield and purity would be beneficial for further research and potential applications.

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